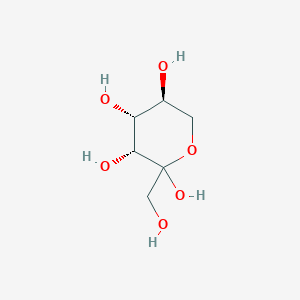
l-Tagatopyranose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Tagatose is a hexose monosaccharide, specifically a ketohexose, which is an isomer of D-galactose. It is naturally present in small quantities in various foods such as dairy products, fruits, and cacao. L-Tagatose has gained attention as a low-calorie sweetener due to its similarity in texture and sweetness to sucrose but with significantly fewer calories . It is generally recognized as safe by the Food and Agriculture Organization and the World Health Organization .
Preparation Methods
Synthetic Routes and Reaction Conditions: L-Tagatose can be synthesized from D-galactose through isomerization under alkaline conditions using calcium hydroxide. The process involves the conversion of D-galactose to D-tagatose, which is then purified . Another method involves the use of enzymes such as L-arabinose isomerase to convert D-galactose to L-tagatose .
Industrial Production Methods: Industrial production of L-tagatose typically starts with lactose, which is hydrolyzed to glucose and galactose. The galactose is then isomerized to L-tagatose using calcium hydroxide. This method is efficient and cost-effective for large-scale production . Additionally, enzymatic methods using whole-cell biocatalysts have been developed to convert fructose to L-tagatose with high yield and purity .
Chemical Reactions Analysis
Types of Reactions: L-Tagatose undergoes various chemical reactions, including oxidation, reduction, and substitution. It is a reducing sugar, which means it can participate in Maillard reactions during heat treatment, leading to browning and flavor development .
Common Reagents and Conditions: Common reagents used in the reactions involving L-tagatose include calcium hydroxide for isomerization and various enzymes such as L-arabinose isomerase for bioconversion . The conditions for these reactions typically involve mild temperatures and neutral to slightly alkaline pH levels.
Major Products Formed: The major products formed from the reactions involving L-tagatose include various derivatives used in food and pharmaceutical industries. For example, the Maillard reaction products of L-tagatose with amino acids result in the formation of flavor compounds such as furans and pyrazines .
Scientific Research Applications
L-Tagatose has numerous applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as an intermediate for the synthesis of optically active compounds . In biology, L-tagatose is studied for its prebiotic effects, promoting the growth of beneficial gut bacteria . In medicine, it is being investigated for its potential in managing diabetes and obesity due to its low glycemic index and minimal impact on blood glucose levels . Industrially, L-tagatose is used as a low-calorie sweetener in various food products and as an additive in cosmetics and pharmaceuticals .
Mechanism of Action
L-Tagatose exerts its effects primarily through its metabolism in the body. It is absorbed in the small intestine at a low rate (15-20%), with the majority being fermented in the colon by indigenous microflora, resulting in the production of short-chain fatty acids . These fatty acids are then absorbed and metabolized, contributing to the prebiotic effects of L-tagatose . Additionally, L-tagatose inhibits the growth of certain microorganisms by interfering with key enzymes involved in sugar metabolism .
Comparison with Similar Compounds
L-Tagatose is often compared with other low-calorie sweeteners such as D-fructose, D-sorbitol, and D-xylitol. Unlike D-fructose, L-tagatose has a lower caloric value and does not significantly affect blood glucose levels . Compared to D-sorbitol and D-xylitol, L-tagatose has a similar sweetness profile but offers additional health benefits such as prebiotic effects and minimal glycemic impact . The unique properties of L-tagatose, including its low caloric value and health benefits, make it a valuable alternative to other sweeteners .
Properties
Molecular Formula |
C6H12O6 |
|---|---|
Molecular Weight |
180.16 g/mol |
IUPAC Name |
(3R,4R,5S)-2-(hydroxymethyl)oxane-2,3,4,5-tetrol |
InChI |
InChI=1S/C6H12O6/c7-2-6(11)5(10)4(9)3(8)1-12-6/h3-5,7-11H,1-2H2/t3-,4+,5+,6?/m0/s1 |
InChI Key |
LKDRXBCSQODPBY-JMSAOHGTSA-N |
Isomeric SMILES |
C1[C@@H]([C@H]([C@H](C(O1)(CO)O)O)O)O |
Canonical SMILES |
C1C(C(C(C(O1)(CO)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


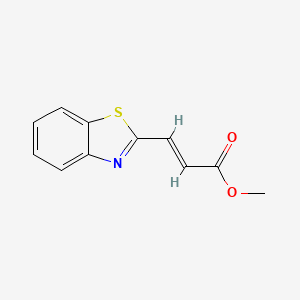

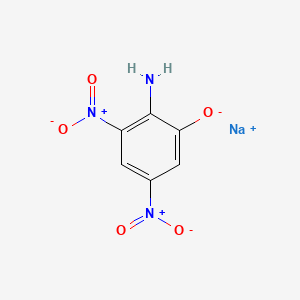

![[2,3-dichloro-4-(1H-tetrazol-5-ylmethoxy)phenyl] 2-thienyl ketone](/img/structure/B13814094.png)
![N-[(E)-4-phenylbut-2-enyl]acetamide](/img/structure/B13814098.png)
![4-Thiazolidinone,5-[4-(1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)-1-phenyl-2-buten-1-ylidene]-3-ethyl-2-thioxo-](/img/structure/B13814110.png)
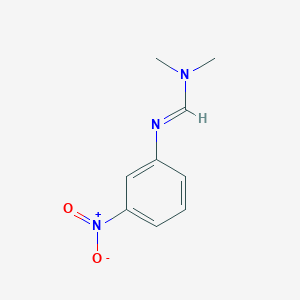
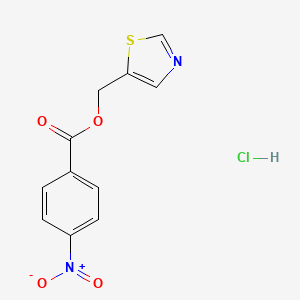
![methyl 2-[(2E)-3,7-dimethylocta-2,6-dienoxy]-6-hydroxy-3-(hydroxymethyl)-4-methoxybenzoate](/img/structure/B13814115.png)
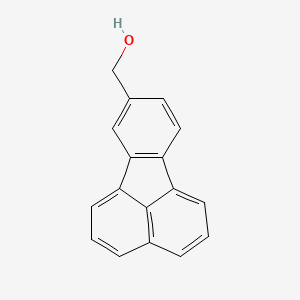
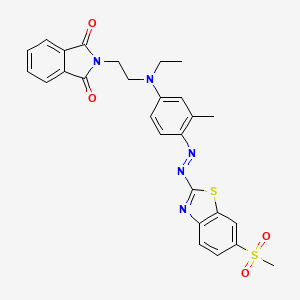
![1-Piperazinecarboxylic acid, 4-[5-[(phenylamino)methylene]-2-[(phenylimino)methyl]-1-cyclopenten-1-yl]-, ethyl ester](/img/structure/B13814137.png)

